molecular formula C14H10N6OS2 B498425 N-(1,3-benzothiazol-2-yl)-2-(7H-purin-6-ylsulfanyl)acetamide

N-(1,3-benzothiazol-2-yl)-2-(7H-purin-6-ylsulfanyl)acetamide

Cat. No.: B498425
M. Wt: 342.4g/mol
InChI Key: RBFLMULOSDQDDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzothiazol-2-yl)-2-(7H-purin-6-ylsulfanyl)acetamide is a complex organic compound that features a benzothiazole ring and a purine moiety connected via a sulfanyl acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-(7H-purin-6-ylsulfanyl)acetamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzothiazole ring, followed by the introduction of the purine moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-(7H-purin-6-ylsulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole or purine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate temperatures to prevent decomposition of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups, leading to derivatives with potentially enhanced biological activity.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-2-(7H-purin-6-ylsulfanyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-(7H-purin-6-ylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-2-(9H-purin-6-ylsulfanyl)ethanamide
  • N-(1,3-benzothiazol-2-yl)-2-(9H-purin-6-ylsulfanyl)propanamide

Uniqueness

N-(1,3-benzothiazol-2-yl)-2-(7H-purin-6-ylsulfanyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both benzothiazole and purine rings allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H10N6OS2

Molecular Weight

342.4g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(7H-purin-6-ylsulfanyl)acetamide

InChI

InChI=1S/C14H10N6OS2/c21-10(20-14-19-8-3-1-2-4-9(8)23-14)5-22-13-11-12(16-6-15-11)17-7-18-13/h1-4,6-7H,5H2,(H,19,20,21)(H,15,16,17,18)

InChI Key

RBFLMULOSDQDDH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NC=NC4=C3NC=N4

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NC=NC4=C3NC=N4

Origin of Product

United States

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